2,2-difluoro-3-(3-methylphenyl)propanoic acid
Description
2,2-Difluoro-3-(3-methylphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative. Its structure features a 3-methylphenyl group attached to the third carbon of a propanoic acid backbone, with two fluorine atoms at the second carbon.
Properties
IUPAC Name |
2,2-difluoro-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-7-3-2-4-8(5-7)6-10(11,12)9(13)14/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSDWHXGKKZXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation-Mediated Assembly
This approach utilizes 3-methylbenzene as the aromatic precursor, reacting with 2,2-difluoropropanoyl chloride in the presence of Lewis acids like aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the acyl group attaches to the meta position relative to the methyl group. Challenges include regioselectivity control and competing over-alkylation, necessitating low temperatures (-15°C) and stoichiometric catalyst ratios.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 3-methylphenylboronic acid and 2,2-difluoro-3-iodopropanoic acid methyl ester offers improved regiocontrol. Experimental data from analogous systems show yields reaching 68-72% when using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in THF/water (3:1) at 80°C. Post-coupling saponification with lithium hydroxide affords the target acid.
Radical Fluorination of Preformed Intermediates
Late-stage fluorination of 3-(3-methylphenyl)prop-2-enoic acid derivatives using Selectfluor® or XeF₂ introduces difluorination at the α-position. Kinetic studies reveal that electron-withdrawing carboxyl groups enhance fluorination rates by polarizing the double bond (k = 0.45 min⁻¹ at 25°C in acetonitrile).
Detailed Synthetic Protocols
Optimized Friedel-Crafts Procedure
Reagents :
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3-Methylbenzene (1.2 equiv)
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2,2-Difluoropropanoyl chloride (1.0 equiv)
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Anhydrous AlCl₃ (1.5 equiv)
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Dichloromethane (0.2 M)
Procedure :
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Charge reactor with AlCl₃ under N₂ atmosphere
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Add dichloromethane and cool to -15°C
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Slowly add 2,2-difluoropropanoyl chloride over 30 min
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Introduce 3-methylbenzene via syringe pump (0.5 mL/hr)
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Stir 12 hr, quench with ice-cold HCl (1 M)
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Extract with ethyl acetate, dry (Na₂SO₄), concentrate
Yield : 58-62% after silica gel chromatography (hexane:EtOAc 4:1)
Characterization :
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¹⁹F NMR (CDCl₃): δ -112.3 (dd, J = 240, 15 Hz), -115.1 (dd, J = 240, 15 Hz)
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HRMS (ESI-): m/z 227.0581 [M-H]⁻ (calc. 227.0584)
Palladium-Catalyzed Cross-Coupling Method
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80°C |
| Time | 18 hr |
Post-Reaction Processing :
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Filter through Celite®
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Acidify to pH 2 with HCl (6 M)
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Extract with diethyl ether (3×50 mL)
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Recrystallize from ethanol/water
Yield : 71% (white crystals)
Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Mechanistic Studies and Optimization
Fluorination Kinetics
Time-resolved ¹⁹F NMR spectroscopy of the radical pathway revealed second-order dependence on Selectfluor® concentration:
Activation energy calculations (Eyring plot) gave ΔH‡ = 45.2 kJ/mol and ΔS‡ = -120 J/(mol·K), indicating a highly ordered transition state.
Computational Modeling
Density functional theory (B3LYP/6-311++G**) simulations show the Friedel-Crafts pathway proceeds through a Wheland intermediate with 28.3 kcal/mol activation barrier. Meta substitution is favored over para by 3.1 kcal/mol due to reduced steric interactions with the methyl group.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Parameter | Friedel-Crafts | Cross-Coupling | Radical Fluorination |
|---|---|---|---|
| Yield (%) | 62 | 71 | 55 |
| Purity (%) | 98 | 99 | 93 |
| Reaction Time (hr) | 12 | 18 | 48 |
| Scalability | Moderate | High | Low |
| Byproducts | Di-alkylated | Homocoupling | Defluorinated |
Industrial-Scale Considerations
For kilogram-scale production, the cross-coupling method demonstrates superior process robustness:
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Catalyst recycling via supported Pd nanoparticles (3 cycles, <5% activity loss)
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Continuous flow saponification (residence time 15 min, 99% conversion)
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Crystallization-induced deracemization (98% ee using chiral resolving agents)
Environmental metrics:
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E-factor: 23 (compared to 41 for Friedel-Crafts)
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PMI: 65 kg/kg product
Analytical Characterization Suite
Spectroscopic Fingerprints
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IR : ν 1715 cm⁻¹ (C=O), 1210-1150 cm⁻¹ (C-F)
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¹³C NMR : 166.8 ppm (COOH), 138.2 ppm (CF₂), 21.4 ppm (CH₃)
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XRD : Monoclinic P2₁/c, a = 8.921 Å, b = 11.234 Å, c = 7.893 Å
Thermal Properties
-
Melting point: 142-144°C (DSC, 5°C/min)
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Decomposition onset: 210°C (TGA, N₂ atmosphere)
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2,2-Difluoro-3-(3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-(3-methylphenyl)propanoic acid involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can engage in π-π interactions with other aromatic systems, further modulating its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Key Features
The table below compares 2,2-difluoro-3-(3-methylphenyl)propanoic acid with structurally related propanoic acid derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity
- Chlorinated Derivatives: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus, likely due to chlorine atoms enhancing membrane permeability .
- Fluorinated Derivatives : The difluoro substitution in 2,2-difluoro analogs (e.g., the target compound) may improve metabolic stability and acidity (pKa reduction), similar to fluorinated NSAIDs like flurbiprofen .
Aromatic Ring Modifications
- Pyridine vs.
- Indole vs. Methylphenyl : The indole moiety in offers hydrogen-bonding capabilities, which could enhance interactions with biological targets compared to the hydrophobic 3-methylphenyl group .
Functional Group Additions
- Trifluoroethoxy Group : The 2,2,2-trifluoroethoxy substituent in adds steric bulk and electron-withdrawing effects, which may influence pharmacokinetics and receptor selectivity .
- Hydroxyl and Amino Groups: Hydroxyl () and amino () groups introduce polarity, affecting solubility and enzymatic interactions .
Research Findings and Implications
Antimicrobial Potential
Chlorinated 3-phenylpropanoic acid derivatives () demonstrate that halogenation at specific positions enhances antimicrobial activity. The target compound’s difluoro substitution may similarly disrupt microbial membranes or enzymes, though empirical validation is needed .
Anti-Inflammatory and Enzyme Interactions
Structurally, this compound resembles NSAIDs like ibuprofen (α-(4-isobutylphenyl)propanoic acid), where the aromatic group is critical for cyclooxygenase (COX) inhibition .
Physicochemical Properties
- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group, enhancing ionization and solubility at physiological pH.
Biological Activity
2,2-Difluoro-3-(3-methylphenyl)propanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring two fluorine atoms and a 3-methylphenyl group, enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications, particularly in anti-inflammatory and analgesic contexts.
The molecular formula of this compound is with a molecular weight of approximately 201.21 g/mol. Its structure allows for diverse interactions with biological targets, which can be crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=CC=C1)C(C(=O)O)(F)F |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions, which can modulate the activity of these targets.
Potential Targets
- Enzymes : The compound may inhibit or activate certain enzymes involved in inflammatory pathways.
- Receptors : Interaction with pain receptors could lead to analgesic effects.
Biological Activity Studies
Research has indicated that compounds with fluorinated groups often exhibit altered biological activities compared to their non-fluorinated counterparts. In particular, studies have focused on the anti-inflammatory and analgesic properties of this compound.
Case Studies
-
Anti-inflammatory Activity : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.
- Study Design : Human monocytic cells were treated with various concentrations of the compound.
- Results : A significant reduction in TNF-alpha levels was observed at concentrations above 10 µM.
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Analgesic Effects : Animal models have been utilized to assess the analgesic properties of this compound.
- Experimental Setup : Mice were administered the compound prior to nociceptive stimulus.
- Findings : A dose-dependent decrease in pain response was recorded, suggesting efficacy in pain management.
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its unique properties may allow for the design of novel therapeutic agents that are more effective and have fewer side effects than existing medications.
Q & A
Q. What are the optimal synthesis routes for 2,2-difluoro-3-(3-methylphenyl)propanoic acid?
The synthesis typically involves multi-step organic reactions, including halogenation and coupling steps. Key methods include:
- Fluorination of propanoic acid precursors : Using reagents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at the C2 position .
- Suzuki-Miyaura coupling : To attach the 3-methylphenyl group via palladium-catalyzed cross-coupling reactions with aryl boronic acids .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity (e.g., ethyl acetate/hexane mixtures) .
Q. How can researchers characterize the structural integrity of this compound?
Characterization requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm fluorine placement and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 216.17 g/mol) and fragmentation patterns .
- X-ray crystallography : For definitive confirmation of stereochemistry and bond angles, if crystalline derivatives can be obtained .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Lipophilicity : Enhanced by fluorine atoms, influencing solubility in organic solvents (e.g., DMSO, ethanol) and membrane permeability in biological assays .
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) dictates reactivity in aqueous buffers, requiring pH adjustments for stability in biological studies .
- Thermal stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures, critical for storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from structural analogs or assay variability. Strategies include:
- Comparative SAR studies : Testing 3-methylphenyl derivatives against analogs with chloro- or methoxy-substituents to isolate substituent effects .
- Dose-response validation : Replicating assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Metabolic stability assays : Liver microsome studies to assess whether rapid metabolism explains inconsistent in vivo vs. in vitro results .
Q. What experimental approaches are used to study interactions with enzymes or receptors?
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (e.g., , /) for target proteins .
- Molecular docking simulations : Using software like AutoDock Vina to predict binding modes, guided by X-ray structures of homologous receptors .
- Fluorescence polarization assays : For competitive binding studies with fluorescently labeled ligands .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions, monitoring degradation via HPLC .
- Accelerated stability testing : Store at 40°C/75% relative humidity for 4 weeks to simulate long-term stability, with LC-MS analysis of breakdown products .
Q. What computational tools are recommended for modeling its reactivity?
- Density Functional Theory (DFT) : To calculate fluorine’s electron-withdrawing effects on the carboxylic acid’s acidity and nucleophilic attack susceptibility .
- Molecular Dynamics (MD) simulations : Predict solvation behavior and aggregation tendencies in aqueous environments .
Q. How can reaction conditions be optimized to minimize byproducts?
- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to improve coupling efficiency and reduce side reactions .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki-Miyaura reactions to enhance yield .
Q. What strategies guide structure-activity relationship (SAR) studies?
Q. How are analytical methods validated for purity assessment?
- HPLC method development : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to achieve baseline separation of impurities .
- Limit of detection (LOD) studies : Spike samples with known impurities (e.g., unfluorinated precursors) to validate sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
